molecular formula C21H35N7O18P2 B3342663 beta-Nicotinamide adenine dinucleotide 4-hydrate CAS No. 282730-13-6

beta-Nicotinamide adenine dinucleotide 4-hydrate

Cat. No. B3342663
CAS RN: 282730-13-6
M. Wt: 735.5 g/mol
InChI Key: AWWDDIGNQVLAEO-ITGWJZMWSA-N
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Description

Beta-Nicotinamide adenine dinucleotide (β-NAD) is a vital coenzyme that transcends its traditional role as an “electron carrier,” influencing diverse cellular processes . It is a ubiquitous biomolecule containing an adenylic acid and a nicotinamide-5′-ribonucleotide group linked together by a pyrophosphate moiety . In cell biology, NAD operates as a crucial electron acceptor in the electron transport chain, driving the production of ATP, the cell’s primary energy source .


Molecular Structure Analysis

The empirical formula of β-NAD is C21H27N7O14P2 · xH2O . The molecular weight on an anhydrous basis is 663.43 . The structure includes an adenylic acid and a nicotinamide-5′-ribonucleotide group linked together by a pyrophosphate moiety .


Chemical Reactions Analysis

β-Nicotinamide adenine dinucleotide hydrate was used as a test compound for studying the structure and electrochemical properties of NADH electrocatalysts .


Physical And Chemical Properties Analysis

β-NAD is a white to off-white powder . It is very hygroscopic and should be stored desiccated . Aqueous solutions between pH 2 - 6, stored as single-use aliquots at -70 °C, are stable for at least 6 months .

Mechanism of Action

β-NAD is a coenzyme necessary for the catalytic reaction of certain enzymes . It is a carrier for hydride ion, forming β-NADH. Hydride ion is enzymatically removed from a substrate molecule by the action of dehydrogenases such as malic dehydrogenase and lactic dehydrogenase . The NAD/NADH ratio has a role in the regulation of intracellular redox potential, thereby influencing metabolic reactions in vivo .

Safety and Hazards

When handling β-NAD, personal protective equipment/face protection should be worn . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

β-NAD is an important player and factor in researching metabolic pathways and pathologies . It is also used as a test compound for studying the structure and electrochemical properties of NADH electrocatalysts .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O14P2.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);4*1H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWDDIGNQVLAEO-ITGWJZMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N7O18P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Nicotinamide adenine dinucleotide 4-hydrate
Reactant of Route 2
Reactant of Route 2
beta-Nicotinamide adenine dinucleotide 4-hydrate
Reactant of Route 3
beta-Nicotinamide adenine dinucleotide 4-hydrate
Reactant of Route 4
beta-Nicotinamide adenine dinucleotide 4-hydrate
Reactant of Route 5
beta-Nicotinamide adenine dinucleotide 4-hydrate
Reactant of Route 6
beta-Nicotinamide adenine dinucleotide 4-hydrate

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